molecular formula C14H20ClNO3 B1439727 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride CAS No. 1185038-20-3

2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride

Cat. No. B1439727
M. Wt: 285.76 g/mol
InChI Key: UPVRYZIENUSXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is a biochemical used for proteomics research . The molecular formula is C14H19NO3 HCl, and the molecular weight is 285.77 .


Molecular Structure Analysis

The molecular structure of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is determined by its molecular formula, C14H19NO3 HCl . The Inchi Code for a similar compound, 2-(pyrrolidin-1-yl)benzoic acid hydrochloride, is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H .

Scientific Research Applications

Chemistry and Material Science

Compounds similar to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride play a significant role in the development of materials with specialized functions. For instance, pyrrolidine derivatives are known for their structural versatility and capacity to engage in various chemical reactions, offering a platform for the synthesis of complex molecules with potential applications in material science and as building blocks in organic synthesis. This versatility is crucial for designing compounds with specific physical, chemical, or biological properties (Li Petri et al., 2021).

Biological and Pharmacological Applications

The pyrrolidine ring, a core component of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, is extensively used in medicinal chemistry. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. These compounds have been instrumental in the development of new therapies for various diseases, highlighting their significance in drug discovery and pharmacology (Li Petri et al., 2021).

Antimicrobial and Antifungal Applications

Benzoic acid derivatives, closely related to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, have demonstrated effectiveness as antimicrobial and antifungal agents. These compounds are utilized in food and feed as preservatives, owing to their ability to inhibit microbial growth. The application of benzoic acid and its derivatives in promoting gut health and function further underscores their potential in enhancing the nutritional value and safety of food products (Mao et al., 2019).

properties

IUPAC Name

2-propoxy-5-pyrrolidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-9-18-13-6-5-11(10-12(13)14(16)17)15-7-3-4-8-15;/h5-6,10H,2-4,7-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVRYZIENUSXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2CCCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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